CBL0137 hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

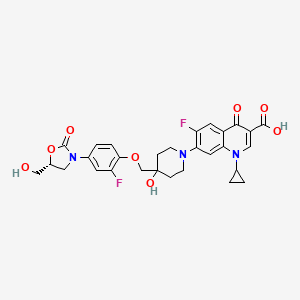

CBL0137 hydrochloride, also known as Curaxin-137 hydrochloride, is an inhibitor of the histone chaperone, FACT . It can activate p53 and inhibit NF-κB with EC50s of 0.37 and 0.47 µM, respectively . It is used for research purposes .

Chemical Reactions Analysis

CBL0137 hydrochloride has been shown to inhibit the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein . It also decreases the level of integral DNA methylation in Ca Ski cells .Physical And Chemical Properties Analysis

CBL0137 hydrochloride is a crystalline solid . It is insoluble in ethanol, but it has a solubility of ≥15.47 mg/mL in water and ≥19.95 mg/mL in DMSO .Scientific Research Applications

1. Sensitizing High-Grade Serous Ovarian Carcinomas to PARP Inhibitors CBL0137 has been found to impair homologous recombination repair and sensitize high-grade serous ovarian carcinomas to PARP inhibitors . It induces DNA repair deficiency via inhibition of the HR repair pathway and sensitizes SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . CBL0137 also enhanced the efficacy of DNA damaging platinum-based chemotherapy in HGSC patient-derived xenografts .

Epigenetic Activity

CBL0137 has shown to have epigenetic activity. It inhibits the expression of DNA methyltransferase DNMT3a in HeLa TI cells, both at the level of mRNA and protein, and it decreases the level of integral DNA methylation in Ca Ski cells . For the first time, it is shown that CBL0137 decreases the level of BET family proteins, BRD2, BRD3, and BRD4, the key participants in transcription elongation, followed by the corresponding gene expression enhancement .

Inactivation of Chromatin Transcription Complex

CBL0137 could functionally inactivate chromatin transcription complex, resulting in the effects on p53 and NF-κB and promoting cancer cell death .

Interaction with G-Quadruplex DNA Oligomers

The DNA binding properties of curaxin CBL0137 with model quadruplex DNA oligomers were studied by 1H NMR, CD, fluorescence and molecular modeling . This provided molecular details of the interaction of curaxin with two G-quadruplex structures .

Mechanism of Action

Target of Action

CBL0137 hydrochloride, also known as Curaxin 137, primarily targets the FACT (FAcilitates Chromatin Transcription) complex , a histone chaperone . It also interacts with p53 and NF-κB pathways, which are dysregulated in almost all tumors . These targets play a crucial role in regulating cell growth and survival, making them attractive targets for therapeutic intervention .

Mode of Action

The main mechanism of CBL0137 action is considered to be DNA binding , followed by nucleosome destabilization and the inhibition of the FACT complex . This leads to the activation of p53 and the inhibition of NF-κB . CBL0137 also causes the dissociation of CTCF from its binding sites, disrupting chromatin loops and the 3D genome organization .

Biochemical Pathways

CBL0137 affects several biochemical pathways. It inhibits the expression of DNA methyltransferase DNMT3a in cells, both at the mRNA and protein levels . It also decreases the level of integral DNA methylation . Furthermore, it has been shown to decrease the level of BET family proteins, BRD2, BRD3, and BRD4, key participants in transcription elongation . Other pathways, such as NOTCH1 and heat shock factor 1 (HSF1), are also involved in the process .

Result of Action

CBL0137 hydrochloride exhibits significant anti-growth activity against various cancer cell lines and patient-derived tumor cells . It induces cancer cell apoptosis and has been shown to activate epigenetically silenced genes . It also leads to a complete absence of living cells at concentrations above 2.5 μM .

Action Environment

The action of CBL0137 hydrochloride can be influenced by environmental factors. For instance, CBL0137 treatment can suppress HSF1/hsp70 transcription and cause tumor cell death, and its efficacy can be improved by hyperthermia . Conversely, CBL0137 can downregulate HSF1 to inhibit heat shock responses brought by hyperthermia, thereby increasing tumor cell apoptosis .

Safety and Hazards

Future Directions

CBL0137 hydrochloride has shown significant anti-growth activity in vitro against high-grade serous ovarian carcinoma (HGSC) cell lines and patient-derived tumor cells, and also reduces tumor burden in vivo . It induced DNA repair deficiency via inhibition of the HR repair pathway and sensitized SSRP1-high HR-proficient HGSC cell lines and patient-derived tumor cells/xenografts to the PARPi, Olaparib in vitro and in vivo . These findings suggest that combination of CBL0137 and PARP inhibition represents a novel therapeutic strategy for HR-proficient HGSCs that express high levels of SSRP1 and should be investigated in the clinic .

properties

IUPAC Name |

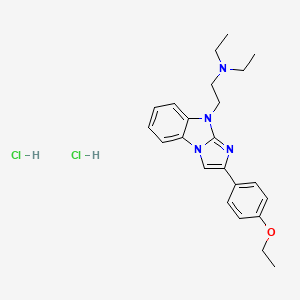

1-[6-acetyl-9-[2-(propan-2-ylamino)ethyl]carbazol-3-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-13(2)22-9-10-23-20-7-5-16(14(3)24)11-18(20)19-12-17(15(4)25)6-8-21(19)23;/h5-8,11-13,22H,9-10H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRKBBVMDMKAEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197397-89-9 |

Source

|

| Record name | CBL-0137 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197397899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CBL-0137 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FOY14S7DFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-{4-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazol-1-yl}-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B606444.png)

![Methyl N-({(2s,3s)-3-[(Propylamino)carbonyl]oxiran-2-Yl}carbonyl)-L-Isoleucyl-L-Prolinate](/img/structure/B606447.png)